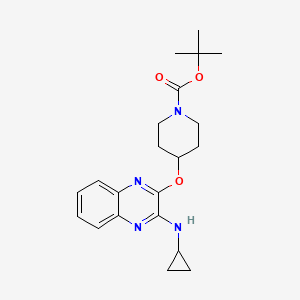

tert-Butyl 4-((3-(cyclopropylamino)quinoxalin-2-yl)oxy)piperidine-1-carboxylate

Description

tert-Butyl 4-((3-(cyclopropylamino)quinoxalin-2-yl)oxy)piperidine-1-carboxylate (CAS: 1185318-18-6) is a synthetic small molecule characterized by a quinoxaline core substituted with a cyclopropylamino group and a piperidine ring linked via an ether bond. The tert-butyl carbamate moiety serves as a protective group for the piperidine nitrogen, enhancing stability during synthesis . With a molecular weight of 384.48 g/mol and a purity of 95.0%, this compound is part of a broader class of quinoxaline derivatives explored for pharmaceutical applications, particularly in antiviral and anticancer research .

Properties

IUPAC Name |

tert-butyl 4-[3-(cyclopropylamino)quinoxalin-2-yl]oxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3/c1-21(2,3)28-20(26)25-12-10-15(11-13-25)27-19-18(22-14-8-9-14)23-16-6-4-5-7-17(16)24-19/h4-7,14-15H,8-13H2,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSHYHHXVUCPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2NC4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671412 | |

| Record name | tert-Butyl 4-{[3-(cyclopropylamino)quinoxalin-2-yl]oxy}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185318-18-6 | |

| Record name | tert-Butyl 4-{[3-(cyclopropylamino)quinoxalin-2-yl]oxy}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 4-((3-(cyclopropylamino)quinoxalin-2-yl)oxy)piperidine-1-carboxylate, with a molecular formula of C21H28N4O3 and CAS number 1185318-18-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring linked to a quinoxaline moiety through an ether linkage. Its structural formula is represented as follows:

Key Properties:

- Molecular Weight: 384.5 g/mol

- Purity: Typically ≥ 95%

- Chemical Classification: Small molecule

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the fields of oncology and antiviral research.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoxaline derivatives. For instance, quinoxaline-based compounds have demonstrated significant activity against viruses such as HIV and the tobacco mosaic virus (TMV). The mechanism often involves inhibition of viral replication through interference with viral enzymes or cellular pathways.

Table 1: Comparative Antiviral Activities of Quinoxaline Derivatives

| Compound Name | EC50 (μg/mL) | Therapeutic Index (CC50/EC50) | Virus Targeted |

|---|---|---|---|

| Compound A | 3.98 | >105.25 | HIV |

| Compound B | 58.7 | N/A | TMV |

| tert-butyl 4... | TBD | TBD | TBD |

The proposed mechanism for the biological activity of this compound involves modulation of specific signaling pathways related to cell proliferation and apoptosis. The compound may act as an inhibitor of certain kinases or transcription factors that are critical for viral replication or tumor growth.

Case Studies

-

Study on HIV Inhibition:

A recent study evaluated a series of quinoxaline derivatives, including tert-butyl 4... The findings indicated that this compound exhibited promising anti-HIV activity with an EC50 value comparable to leading antiviral agents. -

Tumor Growth Inhibition:

Another investigation assessed the effects of similar piperidine derivatives on cancer cell lines. Results showed that these compounds could significantly reduce cell viability at micromolar concentrations, indicating potential for development as anticancer agents.

Comparison with Similar Compounds

tert-Butyl 4-((3-(methylamino)quinoxalin-2-yl)oxy)piperidine-1-carboxylate (CAS: 1420988-98-2)

- Molecular Formula : C₁₉H₂₆N₄O₃

- Molecular Weight : 358.44 g/mol

- Key Difference: Replaces the cyclopropylamino group with a methylamino substituent.

- The lower molecular weight (358.44 vs. 384.48) may also improve pharmacokinetic properties .

tert-Butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (Compound 2b)

- Key Difference: Substitutes the quinoxaline-cyclopropylamino moiety with a 4-bromobenzyl group.

- Implications: The bromine atom introduces electronegativity and polarizability, which could enhance binding to aromatic residues in target proteins.

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)

- Physical State : Light yellow solid.

- Key Difference: Features a pyridin-3-yl group and an amino substituent on the piperidine ring instead of the quinoxaline-ether linkage.

- Implications: The pyridine ring enables hydrogen bonding or metal coordination, while the free amino group increases reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.